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Compound of Interest

Compound Name:
1-methyl-4-nitro-1H-pyrazole-5-

carbonitrile

CAS No.: 42110-73-6

Cat. No.: B3328118

Get Quote

Abstract & Scope
This application note details the procedure for the electrophilic aromatic nitration of 1-methyl-

1H-pyrazole-5-carbonitrile (CAS: 66121-72-0) to produce 1-methyl-4-nitro-1H-pyrazole-5-
carbonitrile (CAS: 42110-73-6).

This transformation is a critical step in the synthesis of high-energy density materials (HEDMs)

and pharmaceutical scaffolds (e.g., JAK/kinase inhibitors). The presence of the electron-

withdrawing nitrile group at the C5 position significantly deactivates the pyrazole ring, requiring

optimized "mixed acid" conditions to effect nitration at the C4 position while managing the

safety risks associated with exothermic runaway reactions and energetic products.

Chemical Context & Mechanism[1][2][3][4][5]
Regioselectivity
The pyrazole ring is an electron-rich heterocycle that typically undergoes electrophilic

substitution at the C4 position.
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Electronic Effects: The N1-methyl group acts as a weak activator (+I effect). However, the

C5-nitrile group is a strong deactivator (-M, -I effects).

Directing Logic: Despite the deactivation from the nitrile, the C4 position remains the most

nucleophilic site. The C3 position is less favorable due to its proximity to the pyridine-like

nitrogen (N2), which becomes protonated in strong acid, further deactivating the adjacent

carbon.

Outcome: The reaction yields the 4-nitro derivative almost exclusively.[1]

Reaction Scheme
The mechanism involves the generation of the nitronium ion (

) from fuming nitric acid and concentrated sulfuric acid, followed by formation of a sigma
complex at C4 and re-aromatization.
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Figure 1: Reaction pathway for the C4-nitration of 1-methyl-1H-pyrazole-5-carbonitrile.

Safety Assessment (Critical)
WARNING: This protocol involves the synthesis of a nitro-substituted heterocycle.[2][3] Nitro-

pyrazoles are potential energetic materials.
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Hazard Class Description Mitigation Strategy

Exothermic Reaction
Nitration releases significant

heat.

Strict temperature control

(<10°C during addition).

Dropwise addition of

.

Energetic Product

Poly-nitro or cyano-nitro

pyrazoles can be shock-

sensitive.

Do not scrape solids

aggressively. Avoid

concentrating to dryness with

heat.

Corrosive Reagents

Fuming

and Conc.[4]

cause severe burns.

Use butyl rubber gloves, face

shield, and work in a fume

hood.

Runaway Potential
Induction periods can lead to

sudden exotherms.

Monitor internal temperature

continuously. Have an ice bath

ready for emergency

quenching.

Experimental Protocol
Materials & Reagents[7]

Substrate: 1-Methyl-1H-pyrazole-5-carbonitrile (1.0 eq, Purity >97%).

Solvent/Catalyst: Sulfuric Acid, Conc. (H2SO4, 98%).

Reagent: Nitric Acid, Fuming (HNO3, >90% or d=1.5).

Quench: Crushed Ice / Deionized Water.

Step-by-Step Methodology
Step 1: Preparation of the Reaction Matrix

Equip a 3-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and a

pressure-equalizing addition funnel.
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Place the flask in an ice/salt bath and cool to 0°C.

Add Concentrated

(10 volumes relative to substrate weight, e.g., 10 mL per 1 g substrate).

Add the 1-Methyl-1H-pyrazole-5-carbonitrile (1.0 eq) portion-wise to the acid.

Note: Ensure the internal temperature does not rise above 10°C during dissolution. The

substrate may protonate, releasing heat.

Step 2: Nitration[5][6]
Charge the addition funnel with Fuming

(1.5 to 2.0 eq).

Add the nitric acid dropwise to the sulfuric acid solution.

Critical Control: Maintain internal temperature 0–5°C. If temp spikes, stop addition

immediately.

Once addition is complete, allow the mixture to stir at 0°C for 30 minutes.

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C).

Optional: If TLC/LCMS indicates incomplete conversion after 2 hours, heat gently to 45–

50°C for 1 hour. (The nitrile group deactivates the ring, often requiring thermal energy to

drive the reaction to completion).

Step 3: Quenching & Isolation
Prepare a beaker containing crushed ice (approx. 50g per 1g substrate).

Slowly pour the reaction mixture onto the stirring ice.

Observation: A white to pale-yellow precipitate should form immediately.

Stir the aqueous suspension for 30 minutes to ensure all acid is diluted and the product fully

precipitates.
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Filter the solid using a sintered glass funnel (vacuum filtration).[2]

Wash the filter cake copiously with cold water until the filtrate is neutral (pH ~7).

Step 4: Purification
Dry the solid in a vacuum oven at 40°C (Do not exceed 50°C due to energetic stability

concerns).

Recrystallization: If purity is <95%, recrystallize from Ethanol/Water or Isopropanol.

Note: Avoid Acetone or reactive solvents if the product is intended for further energetic

material synthesis.

Process Workflow & Decision Logic
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Figure 2: Operational workflow with decision gates for reaction monitoring.

Characterization & Expected Data
To validate the synthesis, compare the isolated product against the following expected

analytical data.
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Parameter Expected Value Notes

Appearance White to pale yellow solid
Darkening indicates

decomposition/impurities.

Melting Point 107–110°C
Sharp range indicates high

purity.

MS (ESI+) [M+H]+ = 153.04
Molecular Weight: 152.09

g/mol .

1H NMR

Singlet ~4.0 ppm (3H, N-

Me)Singlet ~8.2-8.5 ppm (1H,

C3-H)

The C4 proton disappears. The

C3 proton shifts downfield due

to the adjacent nitro group.

IR Spectroscopy

~2240 cm⁻¹ (CN

stretch)~1530, 1350 cm⁻¹

(NO2 stretch)

Distinctive nitrile and nitro

bands.

Note on NMR: In the starting material (1-methyl-1H-pyrazole-5-carbonitrile), you would see two

aromatic doublets (C3-H and C4-H). In the product, the C4-H signal is lost, leaving only the C3-

H singlet.

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Low Yield Product solubility in acid/water.

Ensure the quench volume is

sufficient to force precipitation.

If no solid forms, extract the

aqueous quench with Ethyl

Acetate (3x).

Incomplete Reaction
Deactivation by CN group too

strong.

Increase temperature to 50°C

or use a larger excess of

HNO3 (up to 3 eq).

Oiling Out
Impurities or insufficient

cooling during quench.

Scratch the flask wall with a

glass rod to induce

crystallization. Recrystallize

from EtOH.

Red Fumes Decomposition / NOx release.

Reaction temp too high. Cool

immediately. Ensure HNO3 is

added slowly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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